Cas no 2580101-97-7 ((2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid)
![(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid structure](https://ja.kuujia.com/images/noimg.png)
(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid 化学的及び物理的性質
名前と識別子
-
- (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid
- (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid
- 2580101-97-7
- (2S,4S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluoropentanedioic acid
- EN300-7539534
-
- インチ: 1S/C20H18FNO6/c21-16(18(23)24)9-17(19(25)26)22-20(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,27)(H,23,24)(H,25,26)/t16-,17-/m0/s1
- InChIKey: FRADBSUKYLFNIF-IRXDYDNUSA-N
- ほほえんだ: F[C@H](C(=O)O)C[C@@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 387.11181546Da
- どういたいしつりょう: 387.11181546Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113Ų
- 疎水性パラメータ計算基準値(XlogP): 3
(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P028C1S-2.5g |
(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid |
2580101-97-7 | 95% | 2.5g |
$6058.00 | 2023-12-18 | |
Enamine | EN300-7539534-5.0g |
(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid |
2580101-97-7 | 95.0% | 5.0g |
$7178.0 | 2025-02-24 | |
Enamine | EN300-7539534-10.0g |
(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid |
2580101-97-7 | 95.0% | 10.0g |
$10643.0 | 2025-02-24 | |
Enamine | EN300-7539534-1.0g |
(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid |
2580101-97-7 | 95.0% | 1.0g |
$2475.0 | 2025-02-24 | |
Enamine | EN300-7539534-0.05g |
(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid |
2580101-97-7 | 95.0% | 0.05g |
$659.0 | 2025-02-24 | |
Aaron | AR028CA4-250mg |
(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid |
2580101-97-7 | 95% | 250mg |
$1710.00 | 2023-12-15 | |
1PlusChem | 1P028C1S-100mg |
(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid |
2580101-97-7 | 95% | 100mg |
$1124.00 | 2023-12-18 | |
1PlusChem | 1P028C1S-250mg |
(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid |
2580101-97-7 | 95% | 250mg |
$1576.00 | 2023-12-18 | |
Aaron | AR028CA4-1g |
(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid |
2580101-97-7 | 95% | 1g |
$3429.00 | 2023-12-15 | |
1PlusChem | 1P028C1S-50mg |
(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid |
2580101-97-7 | 95% | 50mg |
$877.00 | 2023-12-18 |
(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid 関連文献
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(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acidに関する追加情報
Introduction to (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic Acid (CAS No. 2580101-97-7)
(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural features and potential therapeutic applications. This compound, identified by its CAS number 2580101-97-7, belongs to a class of molecules known for their chiral properties and bioactive functionalities. The presence of a fluoro substituent and a fluorenylmethoxycarbonyl (Fmoc) group in its structure imparts distinct chemical and pharmacological characteristics, making it a subject of extensive research in drug discovery and development.
The stereochemistry of this compound, specifically the (2S,4S) configuration, is crucial as it influences the compound's interactions with biological targets. Chiral drugs often exhibit different pharmacological profiles depending on their stereochemical orientation, necessitating precise synthesis and characterization. The Fmoc group, commonly used in peptide synthesis, not only serves as a protective group but also introduces additional functionality that can be exploited for drug design. The combination of these features makes (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and improved bioavailability. The fluorine atom in this molecule can influence electronic properties, binding affinity, and resistance to enzymatic degradation. These attributes are particularly valuable in the design of small-molecule drugs targeting various diseases. The fluorenylmethoxycarbonyl moiety also adds stability to the molecule, facilitating its handling and purification during synthetic processes.
Research studies have begun to explore the potential applications of this compound in medicinal chemistry. Its structural framework suggests possible utility as an intermediate in the synthesis of more complex pharmacophores. Additionally, the chiral center and fluorine substituent may contribute to selective binding interactions with biological receptors, which is a critical factor in drug efficacy. Preliminary investigations have shown that derivatives of this compound exhibit interesting biological activities that warrant further exploration.
The synthesis of such complex molecules requires advanced techniques in organic chemistry. The preparation of (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid involves multiple steps, including stereoselective reactions and protective group strategies. Each synthetic step must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to access increasingly complex molecules with greater precision, paving the way for innovative drug development.
The role of computational chemistry in the study of this compound cannot be overstated. Molecular modeling techniques allow researchers to predict how the molecule will interact with biological targets at the atomic level. These predictions can guide experimental design and help identify potential lead compounds for further optimization. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process significantly.
One of the most exciting aspects of this research is its potential impact on human health. The development of novel therapeutic agents is essential for addressing unmet medical needs. Compounds like (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid represent the cutting edge of pharmaceutical innovation. Their unique structural features offer opportunities to develop drugs with improved efficacy and reduced side effects compared to existing treatments.
The future direction of research on this compound will likely involve expanding its chemical space through structural modifications. By altering functional groups or introducing new substituents, scientists can explore a wide range of biological activities. Additionally, investigating its behavior in vitro and in vivo will provide valuable insights into its potential as a therapeutic agent. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in unlocking its full potential.
In conclusion, (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid (CAS No. 2580101-97-7) is a fascinating molecule with significant promise in pharmaceutical applications. Its unique structural features—such as the (2S,4S) stereochemistry and the presence of both fluoro and Fmoc groups—make it an attractive candidate for further research. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
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